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Compound of Interest

Compound Name: N-Methyldibutylamine

Cat. No.: B147177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyldibutylamine, a tertiary amine with applications in organic synthesis and materials

chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for these

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of N-Methyldibutylamine by

providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C)

atoms.

¹H NMR Data
The proton NMR spectrum of N-Methyldibutylamine exhibits signals corresponding to the

different types of protons in the molecule. The chemical shifts are influenced by the electron-

withdrawing effect of the nitrogen atom.
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Assignment
Chemical Shift

(ppm)
Multiplicity Integration

Coupling

Constant (J) in

Hz

CH₃-N ~2.2 Singlet 3H -

N-CH₂- ~2.3 Triplet 4H ~7

-CH₂-CH₂- ~1.3-1.5 Multiplet 4H -

-CH₂-CH₃ ~0.9 Triplet 6H ~7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the spectrometer's field strength.

¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments in N-
Methyldibutylamine.

Assignment Chemical Shift (ppm)

CH₃-N ~42

N-CH₂- ~58

-CH₂-CH₂- ~30

-CH₂-CH₃ ~20

-CH₂-CH₃ ~14

Note: These are approximate chemical shifts and can be influenced by the experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of N-Methyldibutylamine is characterized by the absence of N-H stretching bands and the

presence of C-H and C-N stretching and bending vibrations.
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Frequency (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretching (alkyl)

1465 Medium C-H bending (methylene)

1380 Medium C-H bending (methyl)

1260-1020 Medium C-N stretching (tertiary amine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-Methyldibutylamine, with a molecular weight of 143.27 g/mol , the mass

spectrum would show a molecular ion peak (M⁺) and various fragment ions.[1]

m/z Relative Intensity Possible Fragment

143 Moderate [M]⁺ (Molecular Ion)

128 High [M-CH₃]⁺

100 High [M-C₃H₇]⁺ (alpha-cleavage)

86 Moderate [M-C₄H₉]⁺ (alpha-cleavage)

58 High [CH₃N(CH₂)]⁺

44 Moderate [CH₃NHCH₂]⁺

Note: The relative intensities are estimations and can vary based on the ionization method and

energy.

Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis of N-
Methyldibutylamine.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of N-Methyldibutylamine.
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Materials:

N-Methyldibutylamine

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: A solution of N-Methyldibutylamine is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial. A small

amount of TMS is added as an internal standard (0 ppm). The solution is then transferred to

an NMR tube.

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of

the CDCl₃. The sample is shimmed to achieve a homogeneous magnetic field.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key

parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several

hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal.

FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat N-Methyldibutylamine.
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Materials:

N-Methyldibutylamine (liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr) for a neat liquid sample.

Procedure:

Sample Preparation (ATR): A small drop of liquid N-Methyldibutylamine is placed directly

onto the ATR crystal.

Sample Preparation (Neat Liquid Cell): A drop of the liquid is placed between two salt plates

to form a thin film.[1]

Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates

is recorded to subtract atmospheric and instrument-related absorptions.

Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000

to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-

quality spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time and mass spectrum of N-Methyldibutylamine.

Materials:

N-Methyldibutylamine

A suitable solvent (e.g., dichloromethane or hexane)

GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron

ionization (EI) source.
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Procedure:

Sample Preparation: A dilute solution of N-Methyldibutylamine (e.g., 100 ppm) is prepared

in the chosen solvent.

GC Method:

Injector: The injector temperature is set to a value that ensures rapid volatilization without

thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 µL) of the sample is injected

in split or splitless mode.

Oven Program: A temperature program is used to separate the analyte from any

impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up

to 250 °C at a rate of 10-20 °C/min.

Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1

mL/min).

MS Method:

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

Mass Analyzer: The mass analyzer (e.g., a quadrupole) is set to scan a mass range that

includes the molecular ion and expected fragments (e.g., m/z 35-200).

Transfer Line and Ion Source Temperature: These are typically maintained at around 230

°C and 200 °C, respectively.

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the

retention time of N-Methyldibutylamine. The mass spectrum corresponding to the

chromatographic peak is then examined to identify the molecular ion and characteristic

fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of N-Methyldibutylamine.
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Caption: Workflow for the Spectroscopic Analysis of N-Methyldibutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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